molecular formula C9H17N3O2 B3005528 3-(3-Aminopropyl)-5-ethyl-5-methylimidazolidine-2,4-dione CAS No. 1053078-69-5

3-(3-Aminopropyl)-5-ethyl-5-methylimidazolidine-2,4-dione

Cat. No.: B3005528
CAS No.: 1053078-69-5
M. Wt: 199.254
InChI Key: BCXXJKJRCIVLAH-UHFFFAOYSA-N
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Description

3-(3-Aminopropyl)-5-ethyl-5-methylimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine derivatives This compound is characterized by its unique structure, which includes an aminopropyl group attached to an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminopropyl)-5-ethyl-5-methylimidazolidine-2,4-dione typically involves the reaction of ethylmethylimidazolidine with 3-aminopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminopropyl)-5-ethyl-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazolidine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The aminopropyl group in the compound can participate in nucleophilic substitution reactions with halogenated compounds, resulting in the formation of substituted imidazolidine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenated compounds (e.g., alkyl halides); reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

Scientific Research Applications

3-(3-Aminopropyl)-5-ethyl-5-methylimidazolidine-2,4-dione has been extensively studied for its applications in several scientific fields:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-Aminopropyl)-5-ethyl-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action in certain applications.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopropyltriethoxysilane: A silane compound used for surface functionalization and modification.

    3-Aminopropyltrimethoxysilane: Similar to 3-Aminopropyltriethoxysilane but with different alkoxy groups.

    N-(2-Aminoethyl)-3-aminopropyltriethoxysilane: Contains an additional aminoethyl group, enhancing its reactivity and applications.

Uniqueness

3-(3-Aminopropyl)-5-ethyl-5-methylimidazolidine-2,4-dione stands out due to its unique imidazolidine ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(3-aminopropyl)-5-ethyl-5-methylimidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2/c1-3-9(2)7(13)12(6-4-5-10)8(14)11-9/h3-6,10H2,1-2H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXXJKJRCIVLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)N(C(=O)N1)CCCN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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